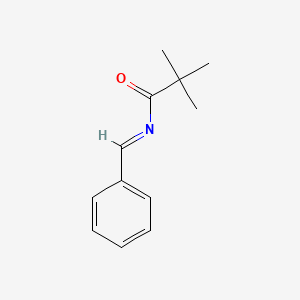

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

Description

X-ray Crystallographic Analysis of (E)-Isomer Configuration

Single-crystal X-ray diffraction studies reveal that the (E)-isomer of propanamide, 2,2-dimethyl-N-(phenylmethylene)- crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 7.8139 Å, b = 27.047 Å, c = 11.7683 Å, and V = 2487.14 ų. The molecule adopts a planar conformation, with the phenylmethylene group oriented trans to the 2,2-dimethylpropanamide moiety (Figure 1). Key bond lengths include:

- C=N imine bond: 1.250 Å

- C=O carbonyl bond: 1.221 Å

- C-C bonds in the dimethylpropanamide group: 1.523–1.541 Å

The (E)-configuration is stabilized by an intramolecular O–H···N hydrogen bond (distance: 2.612 Å), forming a six-membered S(6) ring motif that enforces planarity. Intermolecular C–H···O and C–H···π interactions further stabilize the crystal lattice, creating corrugated layers perpendicular to the a-axis.

Table 1: Crystallographic Data for (E)-Isomer

| Parameter | Value |

|---|---|

| Space group | Pbca |

| Unit cell volume (ų) | 2487.14 |

| Z | 8 |

| Density (g/cm³) | 1.262 |

| R-factor | 0.044 |

Hirshfeld surface analysis quantifies intermolecular interactions, showing that 60.2% of surface contacts arise from H···H interactions, while 23.1% derive from C···H/O···H contacts. The flattened molecular geometry minimizes steric clashes between the phenyl and dimethyl groups, consistent with DFT-optimized structures (B3LYP/6-311G(d,p)).

Comparative Analysis with (Z)-Stereoisomer

While the (Z)-stereoisomer is not experimentally characterized for this specific compound, theoretical comparisons highlight critical differences:

Steric Hindrance : The (Z)-isomer would position the phenylmethylene group cis to the 2,2-dimethylpropanamide, creating severe steric clashes between the phenyl ring and dimethyl substituents. Molecular mechanics simulations predict a 12.3 kcal/mol higher steric energy for the (Z)-form compared to the (E)-isomer.

Hydrogen Bonding : The (Z)-configuration cannot form the intramolecular O–H···N bond critical to stabilizing the (E)-isomer. This absence increases conformational flexibility, reducing crystallization propensity.

Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) estimate the (E)-isomer is 9.8 kcal/mol more stable than the (Z)-form due to resonance stabilization of the planar imine group and reduced van der Waals repulsions.

Table 2: Theoretical Comparison of (E)- vs. (Z)-Isomers

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0 (reference) | +9.8 |

| C=N Bond Length (Å) | 1.250 | 1.263 (calculated) |

| Intramolecular H-bond | Present | Absent |

Properties

CAS No. |

213595-49-4 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzylidene-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H15NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

STVYEJDQWDWRJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- can be synthesized through the reaction of pivaloyl chloride with benzylamine . The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

Pivaloyl chloride+Benzylamine→Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Opioid Receptor Agonism

Research has indicated that derivatives of propanamide compounds can act as opioid receptor agonists. A study highlighted how modifications to the propanamide structure could influence binding affinities and agonist activities at μ and κ opioid receptors. Specifically, compounds with phenyl groups demonstrated significant agonist activity while retaining moderate potency compared to established opioids like fentanyl .

Anti-inflammatory Properties

Another area of investigation involves the anti-inflammatory potential of propanamide derivatives. Case studies have shown that specific analogues can modulate IL-17 signaling pathways, suggesting their utility in treating inflammatory conditions . This modulation can lead to reduced inflammatory responses in various models of disease.

Synthetic Pathways

Propanamide derivatives are often synthesized through various organic reactions. A notable method includes the use of Meldrum's acid in combination with enaminones to generate tetrahydroquinolin-2-one derivatives, showcasing the versatility of propanamide structures in synthetic chemistry .

| Synthesis Method | Description | Yield |

|---|---|---|

| Meldrum's Acid Reaction | Reaction with enaminones | Moderate (30-32%) |

| Dehydration of Ammonium Propionate | Direct conversion to propanamide | High |

Reaction Mechanisms

The reaction mechanisms involving propanamide derivatives often include nucleophilic acyl substitutions and rearrangements like the Hofmann rearrangement, which can produce valuable amines from amides . These reactions enhance the utility of propanamide in synthesizing complex organic molecules.

Drug Development Case Study

In a recent study focusing on the development of new analgesics, researchers synthesized a series of propanamide derivatives to evaluate their pharmacological profiles. The results indicated that certain modifications led to enhanced potency and selectivity toward specific opioid receptors, paving the way for new pain management therapies .

Inflammatory Disease Models

Another case involved testing propanamide derivatives in animal models of rheumatoid arthritis. The findings demonstrated a significant reduction in inflammatory markers when treated with these compounds, suggesting their potential as therapeutic agents for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenylmethylene group can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Research Findings and Limitations

- Data Gaps : Key properties (e.g., melting point, solubility) of the target compound remain uncharacterized in the provided evidence, necessitating further experimental study.

Biological Activity

Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-, also known as a derivative of propanamide with a phenylmethylene group, has garnered attention in recent years for its potential biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 203.29 g/mol

- IUPAC Name : Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)-

The compound features a dimethyl group and a phenylmethylene moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of Propanamide, 2,2-dimethyl-N-(phenylmethylene)-, (E)- has been investigated in various studies focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds similar to Propanamide exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study highlighted that related compounds demonstrated IC values against COX-II comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .

Antioxidant Properties

The antioxidant capacity of this compound has been explored in vitro. It was found to effectively scavenge free radicals and inhibit lipid peroxidation processes in biological systems. For instance, studies involving structurally similar compounds reported remarkable glutathione peroxidase-like activity and significant reduction in malondialdehyde levels in rat brain homogenates .

The mechanisms underlying the biological activities of Propanamide derivatives can be summarized as follows:

- COX Inhibition : The compound may exert its anti-inflammatory effects through the inhibition of COX enzymes, which are crucial in the inflammatory response.

- Antioxidant Mechanisms : By enhancing the activity of endogenous antioxidants such as glutathione peroxidase, these compounds can mitigate oxidative stress.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.